molecular formula C15H19NO5S B2593697 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide CAS No. 2320641-78-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2593697
CAS No.: 2320641-78-7
M. Wt: 325.38
InChI Key: BWSNLLVAVXMLKK-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide” is an organic compound containing a furan ring, a sulfonamide group, a methoxy group, and a hydroxyethyl group. Furan is a heterocyclic compound with a 5-membered aromatic ring. The sulfonamide group is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The 2,5-dimethyl substitution indicates that there are methyl groups on the 2nd and 5th positions of the furan ring. The compound also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring, due to its aromaticity, might undergo electrophilic aromatic substitution. The sulfonamide group could participate in reactions typical for amides, such as hydrolysis. The hydroxyethyl group might be involved in reactions typical for alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The sulfonamide group is a common feature in some antibiotics, where it inhibits bacterial growth by interfering with the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-10-7-14(11(2)21-10)15(17)9-16-22(18,19)13-6-4-5-12(8-13)20-3/h4-8,15-17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNLLVAVXMLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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